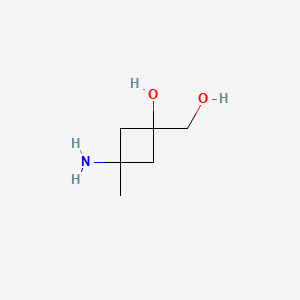

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers

CAS No.: 2751704-49-9

Cat. No.: VC12017391

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2751704-49-9 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol |

| Standard InChI | InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3 |

| Standard InChI Key | KLWDLEDRNAPGBR-UHFFFAOYSA-N |

| SMILES | CC1(CC(C1)(CO)O)N |

| Canonical SMILES | CC1(CC(C1)(CO)O)N |

Introduction

Structural Characteristics and Stereochemical Complexity

Molecular Architecture

The compound features a cyclobutane ring substituted with:

-

An amino group (-NH₂) at position 3.

-

A hydroxymethyl group (-CH₂OH) at position 1.

-

A methyl group (-CH₃) at position 3.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | 1.0±0.1 g/cm³ (estimated) | |

| LogP | -0.97 (predicted) | |

| Polar Surface Area | 46 Ų | |

| Hydrogen Bond Donors | 2 (NH₂, OH) |

Synthesis and Stereochemical Control

Synthetic Routes

Synthesis typically involves multi-step strategies to address the steric hindrance of the cyclobutane ring and stereoselectivity challenges:

-

Ring Formation: Cycloaddition or [2+2] photocyclization to construct the cyclobutane core .

-

Functionalization:

-

Diastereomer Separation: Chromatographic techniques (e.g., HPLC with chiral columns) or crystallization .

Table 2: Reagents and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclobutane Formation | Pt-catalyzed [2+2] cyclization | 45-60% |

| Hydroxymethylation | Formaldehyde, BF₃·Et₂O | 70% |

| Amination | NH₃, NaBH₃CN | 65% |

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

The compound’s 3D structure and low molecular weight (131.17 g/mol) make it ideal for FBDD:

-

Target Binding: The amino and hydroxyl groups facilitate hydrogen bonding with proteins, while the cyclobutane ring enhances rigidity .

-

Library Screening: Used in X-ray crystallography screens at concentrations up to 1 M due to its small size .

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

Industrial and Research Challenges

Scalability Issues

-

Ring Strain: Cyclobutane’s 90° bond angles increase synthetic difficulty at scale .

-

Diastereomer Purity: Industrial separation requires cost-intensive chiral resolution.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume